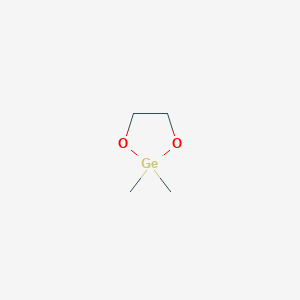

2,2-Dimethyl-1,3,2-dioxagermolane

Description

Historical Trajectory and Foundational Developments in Organogermanium Chemistry

The journey of organogermanium chemistry began shortly after the discovery of the element itself. In 1886, Clemens Winkler, a German chemist, successfully isolated germanium, confirming a prediction made by Dmitri Mendeleev in his periodic table. Just a year later, in 1887, Winkler synthesized the first organogermanium compound, tetraethylgermane (B1293566) (Ge(C₂H₅)₄), by reacting germanium tetrachloride with diethylzinc. wikipedia.org This seminal achievement laid the groundwork for the field.

Despite this early start, the development of organogermanium chemistry remained relatively slow for several decades, largely due to the high cost and limited availability of germanium. wikipedia.org A significant resurgence of interest occurred in the mid-20th century, spurred by the development of new synthetic techniques and a growing appreciation for the unique properties of these compounds. The use of organolithium and Grignard reagents for the alkylation of germanium halides became a common and versatile method for creating Ge-C bonds. wikipedia.org This period saw the synthesis and characterization of a wide array of organogermanium compounds, from simple tetraalkylgermanes to more complex structures. wikipedia.orgpharmacy180.com

Significance of Germanium-Containing Heterocycles in Modern Chemical Research

Heterocyclic compounds, which contain atoms of at least two different elements in a ring, are of immense importance in chemistry. When germanium is incorporated into these rings, the resulting germanium-containing heterocycles exhibit a range of interesting properties and reactivities. These compounds have garnered attention for their potential applications in various fields of modern chemical research.

Organogermanium heterocycles are investigated for their utility as intermediates in organic synthesis, as components in materials science, and for their potential biological activity. pharmacy180.com For instance, certain germyl-substituted heterocycles have been synthesized and evaluated for their biological properties. pharmacy180.com The inclusion of the germanium atom in a constrained cyclic system can influence the molecule's geometry, electronic properties, and reactivity at the metal center, making these compounds valuable platforms for fundamental chemical studies. Research has explored their role in catalysis and as precursors to novel polymeric and solid-state materials. researchgate.net

Structural Classification and Nomenclature of Dioxagermolanes within Cyclic Organogermanium Compounds

Dioxagermolanes belong to the class of five-membered heterocyclic compounds containing one germanium atom and two oxygen atoms within the ring. The nomenclature of such compounds follows systematic rules, often based on the Hantzsch-Widman system for heterocycles. wikipedia.orgindusuni.ac.in The name "1,3,2-dioxagermolane" specifies a five-membered ring ("-olane") containing two oxygen atoms ("dioxa-") and one germanium atom ("germa-"). The numbers 1, 3, and 2 indicate the positions of the heteroatoms in the ring, with the oxygen atoms at positions 1 and 3 and the germanium atom at position 2.

The specific compound of interest, 2,2-Dimethyl-1,3,2-dioxagermolane , features two methyl groups attached to the germanium atom. This substitution at the germanium center is a key structural feature that influences the compound's stability and reactivity. Dioxagermolanes are part of a larger family of cyclic organogermanium compounds that can vary in ring size, the number and type of heteroatoms, and the organic substituents attached to the germanium atom.

Table 1: Classification of Selected Organogermanium Ring Systems

| Ring Size | Heteroatoms | Parent Ring Name | Example Subclass |

|---|---|---|---|

| 4 | 1 Ge | Germacyclobutane | 1,1-Dimethylgermacyclobutane |

| 5 | 1 Ge | Germacyclopentane | 1,1-Dimethylgermacyclopentane |

| 5 | 1 Ge, 2 O | 1,3,2-Dioxagermolane | 2,2-Dialkyl-1,3,2-dioxagermolanes |

| 6 | 1 Ge | Germacyclohexane | Germacyclohexane |

Current Academic Research Paradigms and Directions in Organogermanium Ring Systems

Contemporary research into organogermanium ring systems is driven by a desire to harness their unique structural and electronic properties for applications in synthesis and materials science. A significant area of focus is the development of novel synthetic methodologies to access a wider variety of these heterocyclic structures with greater efficiency and control over their stereochemistry. researchgate.net

Researchers are actively exploring the reactivity of low-coordinate germanium species, such as germylenes (R₂Ge:), and their reactions with unsaturated molecules to form new heterocyclic systems. The insertion of germylenes into various bonds is a powerful tool for constructing rings. Furthermore, the catalytic potential of germanium complexes, including heterocyclic derivatives, is an emerging area of interest. researchgate.net

Another key research direction involves the incorporation of organogermanium heterocycles into larger macromolecular structures, such as polymers and frameworks. The goal is to create materials with tailored electronic, optical, or thermal properties. researchgate.net The study of the fragmentation patterns of organogermanium heterocycles in mass spectrometry also continues to be an important area for understanding their fundamental properties and bond strengths. clockss.org As the understanding of the structure-property relationships in these systems deepens, the design of functional molecules for specific applications becomes increasingly feasible.

Properties

CAS No. |

5865-67-8 |

|---|---|

Molecular Formula |

C4H10GeO2 |

Molecular Weight |

162.75 g/mol |

IUPAC Name |

2,2-dimethyl-1,3,2-dioxagermolane |

InChI |

InChI=1S/C4H10GeO2/c1-5(2)6-3-4-7-5/h3-4H2,1-2H3 |

InChI Key |

UZXKSLMNEZMDHG-UHFFFAOYSA-N |

Canonical SMILES |

C[Ge]1(OCCO1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethyl 1,3,2 Dioxagermolane and Analogous Dioxagermolanes

Genesis and Evolution of Synthetic Strategies for Dioxagermolanes

The development of synthetic routes to dioxagermolanes is rooted in the broader field of organogermanium chemistry. Early methods for the formation of Germanium-Oxygen (Ge-O) bonds often relied on the hydrolysis of organogermanium halides. rsc.org The synthesis of cyclic diether derivatives of germanium, such as dioxagermolanes, logically followed from the reaction of diorganogermanium dihalides with 1,2-diols. This classical approach, involving nucleophilic substitution at the germanium center, laid the foundation for the synthesis of these five-membered heterocycles.

Over time, the synthetic toolkit has expanded to include more sophisticated methods. The quest for milder reaction conditions and greater functional group tolerance has driven the exploration of alternative germanium precursors and reaction pathways. The use of germylenes, which are divalent germanium species analogous to carbenes, has emerged as a significant advancement, offering a different mode of reactivity for the construction of the dioxagermolane ring system.

Contemporary and Advanced Synthetic Routes to Dioxagermolane Frameworks

Modern synthetic chemistry offers several pathways to the dioxagermolane framework, each with its own set of advantages and limitations. These methods can be broadly categorized into nucleophilic additions, cyclization reactions, and transition metal-catalyzed approaches.

Nucleophilic Addition Reactions Involving Germylenoid Intermediates Towards Dioxagermolane Formation

Germylenoids, which are essentially germylenes complexed with a salt, are reactive intermediates that can engage in nucleophilic addition reactions. While specific studies on the reaction of germylenoids with ethylene (B1197577) glycol to form 2,2-Dimethyl-1,3,2-dioxagermolane are not extensively documented, the reactivity of germylenoids with other oxygen-containing substrates provides a strong basis for this synthetic strategy. For instance, the reaction of the germylenoid H2GeLiCl with acetone (B3395972) proceeds via the formation of an oxagermacyclopropane intermediate, showcasing the propensity of germylenoids to form Ge-O bonds. unive.it It is conceivable that a similar reaction with a 1,2-diol like ethylene glycol would lead to the formation of the dioxagermolane ring through a stepwise insertion into the O-H bonds.

Transition Metal-Catalyzed Approaches in Organogermanium Heterocycle Synthesis

Transition metal catalysis is a powerful tool for the synthesis of a wide variety of heterocyclic compounds. nih.gov While specific applications of this methodology to the synthesis of this compound are not prevalent in the literature, the general principles suggest its potential. Transition metal catalysts can facilitate the formation of Ge-O bonds through various mechanisms, including oxidative addition and reductive elimination. For example, palladium-catalyzed cross-coupling reactions are widely used to form C-O bonds in the synthesis of ethers, and similar strategies could potentially be adapted for Ge-O bond formation in the synthesis of dioxagermolanes.

Mechanistic Investigations of Dioxagermolane Formation Pathways

The mechanism of dioxagermolane formation is dependent on the chosen synthetic route. In the case of the reaction between dichlorodimethylgermane and ethylene glycol, the mechanism is a classical nucleophilic substitution. The hydroxyl groups of ethylene glycol act as nucleophiles, attacking the electrophilic germanium center and displacing the chloride leaving groups in a stepwise manner. The use of a base is crucial to deprotonate the hydroxyl groups, increasing their nucleophilicity, and to neutralize the HCl byproduct.

For reactions involving germylenes, the mechanism is believed to proceed via the insertion of the germylene into the O-H bonds of the diol. mdpi.com This process can occur in a concerted or stepwise fashion. DFT calculations on the activation of O-H bonds by tetrylenes suggest the initial formation of an adduct between the germylene and the diol, followed by hydrogen migration to the germanium atom. mdpi.com For a diol, this process would occur twice to form the cyclic diether.

Synthetic Challenges and Methodological Innovations Pertinent to this compound

The synthesis of this compound is not without its challenges. A primary difficulty is the moisture sensitivity of many organogermanium precursors, such as dichlorodimethylgermane, which readily hydrolyze. Therefore, anhydrous reaction conditions are typically required. The purification of the final product can also be challenging due to the potential for oligomerization or polymerization, especially if trace amounts of water are present.

Another challenge lies in the synthesis of more complex or functionally substituted dioxagermolanes. The introduction of chirality or other functional groups onto the dioxagermolane ring requires careful selection of starting materials and reaction conditions to avoid side reactions.

Methodological innovations to address these challenges include the development of more stable germanium precursors and the use of high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. The exploration of catalytic methods, while still in its infancy for this specific class of compounds, holds promise for developing more efficient and selective synthetic routes in the future.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,2 Dimethyl 1,3,2 Dioxagermolane

High-Resolution Crystallographic Analysis: Insights into Bond Lengths, Angles, and Conformational Preferences of Dioxagermolanes

No high-resolution crystallographic data for 2,2-Dimethyl-1,3,2-dioxagermolane, including specific bond lengths, bond angles, or detailed conformational analysis, could be located in published scientific literature. While studies on similar heterocyclic systems exist, providing specific data for the target compound is not possible without direct experimental or computational results.

Vibrational Spectroscopy (Infrared and Raman): Elucidation of Functional Groups and Molecular Symmetries

Specific infrared (IR) and Raman spectroscopic data for this compound are not available in the reviewed literature. Consequently, a detailed analysis of its functional groups and molecular symmetries based on vibrational modes cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Considerations for Germanium-73 NMR in Dioxagermolane Systems

There are no published ¹H or ¹³C NMR spectra specifically for this compound.

For Germanium-73 (⁷³Ge) NMR, general principles suggest that it could be a valuable tool for studying germanium-containing compounds. ⁷³Ge is the only NMR-active isotope of germanium, but it is a low-sensitivity nucleus that typically produces broad lines, which can be a challenge for high-resolution studies of larger molecules. clockss.org The chemical shift of ⁷³Ge is sensitive to the coordination number and the nature of the substituents on the germanium atom. clockss.org However, without any experimental or theoretical studies on this compound, no specific chemical shifts or coupling constants can be reported.

Mass Spectrometry: Fragmentation Pathways and Isotopic Signatures for Structural Confirmation

A detailed mass spectrum and analysis of the specific fragmentation pathways for this compound are not available in the scientific literature. In general, the mass spectrometry of organogermanium compounds shows that fragmentation often involves the cleavage of the germanium-carbon bond. rsc.orguvic.ca The presence of germanium's multiple stable isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge) would produce a characteristic isotopic pattern for the molecular ion and any germanium-containing fragments, which is a key feature in their identification. rsc.orguvic.ca However, a specific fragmentation pattern for the title compound has not been documented.

Chiroptical Spectroscopy for Enantiopure Dioxagermolane Derivatives (If applicable)

The synthesis and chiroptical properties of enantiopure derivatives of this compound have not been reported in the available literature. Therefore, this section is not applicable at this time.

Theoretical and Computational Chemistry Applied to 2,2 Dimethyl 1,3,2 Dioxagermolane

Quantum Chemical Investigations of Electronic Structure and Energetics (e.g., DFT, Ab Initio, QCISD, M06-2X)

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule like 2,2-Dimethyl-1,3,2-dioxagermolane. These computational techniques solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) would be a common and efficient method to start the investigation. Functionals like B3LYP or those from the M06 suite, such as M06-2X, are often employed for organometallic compounds. These calculations would yield the optimized molecular geometry, total electronic energy, and the energies and shapes of the molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity and kinetic stability. For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods, offer a systematically improvable hierarchy of accuracy. While computationally more demanding than DFT, methods like Quadratic Configuration Interaction with single and double excitations (QCISD) can provide highly accurate energetic data, serving as a benchmark for DFT results. For related organogermanium compounds, thermochemical data has been derived using high-accuracy methods like G2/MP2 and G4.

A hypothetical comparison of total energies calculated with different methods for a conformer of this compound is presented in Table 1.

Table 1: Hypothetical Calculated Electronic Energies for this compound (Note: These are illustrative values and not from actual published research on this specific molecule.)

| Method | Basis Set | Total Energy (Hartree) |

| HF | 6-31G(d) | -2345.6789 |

| B3LYP | 6-311+G(2d,p) | -2346.1234 |

| M06-2X | def2-TZVP | -2346.0987 |

| QCISD(T) | cc-pVTZ | -2345.9876 |

Potential Energy Surface (PES) Mapping and Transition State Analysis for Reaction Pathways

The Potential Energy Surface (PES) is a conceptual and mathematical landscape that maps the potential energy of a molecule as a function of its geometric coordinates. Exploring the PES is essential for understanding reaction mechanisms, identifying stable isomers, and locating transition states.

For this compound, PES mapping could be used to investigate various chemical processes, such as its hydrolysis, oligomerization, or reactions with other molecules. The process would involve:

Locating Stationary Points: This includes finding the energy minima corresponding to the reactant(s) and product(s), as well as the first-order saddle points, which represent the transition states (TS).

Transition State Searching: Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method would be employed to locate the TS geometry connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is located, an IRC calculation is performed to confirm that it correctly connects the desired reactant and product minima on the PES.

The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining reaction rates according to Transition State Theory (TST). For example, a hypothetical reaction pathway for the ring-opening of the dioxagermolane ring could be mapped, revealing the energy barrier for this process.

Bonding Analysis: Characterization of Ge-O, Ge-C, and C-O Bond Nature and Stability

A detailed analysis of the chemical bonds within this compound would provide insight into its stability and reactivity. This involves characterizing the nature of the Ge-O, Ge-C, and C-O bonds.

Ge-O and Ge-C Bonds: The Ge-O bond is a key feature of this molecule. Computational studies on related germanates and silicates indicate that the Ge-O bond is typically longer and slightly more covalent than the analogous Si-O bond. The calculated Ge-O bond lengths in various germanium alkoxides are generally in the range of 1.73 Å to 1.82 Å. For this compound, one would expect the two Ge-O bond lengths within the five-membered ring to be in this range. The Ge-C bonds with the methyl groups would also be characterized.

Bonding Analysis Tools: Methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis would be used to quantify the nature of these bonds.

QTAIM analyzes the topology of the electron density to characterize bonds as either predominantly shared-shell (covalent) or closed-shell (ionic) interactions.

NBO analysis examines the localized bonds and lone pairs, providing information on bond orders, hybridization, and stabilizing donor-acceptor interactions (hyperconjugation).

Table 2 presents hypothetical bond lengths and NBO charges for this compound, illustrating the type of data that would be generated.

Table 2: Hypothetical Calculated Bond Parameters for this compound (Note: These are illustrative values and not from actual published research on this specific molecule.)

| Bond | Calculated Bond Length (Å) | Atom 1 NBO Charge | Atom 2 NBO Charge |

| Ge-O1 | 1.78 | +1.65 | -0.95 |

| Ge-O2 | 1.78 | +1.65 | -0.95 |

| Ge-C1 | 1.95 | +1.65 | -0.85 |

| Ge-C2 | 1.95 | +1.65 | -0.85 |

| C-O | 1.43 | +0.45 | -0.95 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be used to interpret and validate experimental spectra.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the harmonic vibrational frequencies. These frequencies correspond to the absorption bands in an IR spectrum. The calculated frequencies are often systematically scaled to account for anharmonicity and method inaccuracies. The calculated IR spectrum for this compound would show characteristic peaks for Ge-O stretching, Ge-C stretching, and various bending modes of the ring and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁷O, ⁷³Ge) can be calculated by determining the magnetic shielding tensors for each nucleus. These calculations are highly sensitive to the molecular geometry and electronic environment. Comparing calculated chemical shifts with experimental data is a stringent test of the accuracy of the computed structure.

Molecular Dynamics Simulations for Conformational Fluxionality and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecular structure (at 0 K), Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules at finite temperatures.

Conformational Fluxionality: The five-membered dioxagermolane ring is not rigid and can adopt several conformations (e.g., envelope, twist). MD simulations, using a force field derived from quantum mechanical calculations or a suitable generic force field, would reveal the conformational landscape of the molecule. The simulations would show the transitions between different low-energy conformations and the timescales on which these changes occur. This provides insight into the molecule's flexibility, which can be important for its reactivity and interactions. A conformational analysis of the related 2,2-dimethylpropane-1,3-diaminium cation has shown the existence of multiple stable conformers.

Intermolecular Interactions: MD simulations can also be used to study the behavior of this compound in a condensed phase (e.g., in a solvent or in the solid state). These simulations would elucidate the nature and strength of intermolecular interactions, such as van der Waals forces and weak hydrogen bonds, which govern the bulk properties of the substance.

Coordination Chemistry and Supramolecular Architectures Involving Dioxagermolanes

2,2-Dimethyl-1,3,2-dioxagermolane as a Ligand in Coordination Complexes

This compound possesses two oxygen atoms that can act as electron-pair donors, allowing it to function as a ligand in coordination complexes with various metal centers. The germanium atom, formally in the +2 oxidation state (a germylene), has a lone pair of electrons and a vacant p-orbital, making it a potential site for coordination as well. wikipedia.org The reactivity is distinct from its carbon analogue, the carbene, as germylenes exclusively have a singlet ground state. wikipedia.org

When coordinating to a transition metal, the dioxagermolane can act as a bidentate O,O'-chelating ligand, forming a stable five-membered ring with the metal center. The oxygen atoms of the ligand would donate electron density to the metal. Alternatively, the germanium center itself can be involved in bonding. For instance, germylene complexes are known to coordinate with transition metals, often inserting into metal-halide or metal-hydride bonds. nih.gov In such cases, the germylene acts as a Lewis base, donating its lone pair to the metal. The presence of the dioxolane ring would modulate the electronic properties of the germanium center.

The coordination behavior is also influenced by the nature of the metal ion and the other ligands present in the coordination sphere. Hard metal ions would favor coordination with the hard oxygen donors of the dioxagermolane, while softer metal ions might show a preference for interaction with the softer germanium center. The formation of a complex between a hydrated form of germanium dioxide and 2-amino-3-hydroxybutanoic acid has been shown to involve the formation of a Ge-O bond, with IR spectroscopy indicating a coordination bond between the nitrogen and germanium atoms (N→Ge). mdpi.com This suggests that the germanium atom in a dioxagermolane ring could also act as an acceptor site.

Stereochemical Control and Ligand Field Effects in Dioxagermolane-Metal Complexes

A review of germanium coordination compounds indicates that distortion isomerism, where isomers differ only in the degree of distortion of bond lengths and angles, is a common feature. benthamopenarchives.com For a hypothetical octahedral complex with three bidentate this compound ligands, facial (fac) and meridional (mer) isomers would be possible. The geometry around the germanium atom in most organogermanium compounds is a distorted tetrahedron. mdpi.com

Table 1: Representative Bond Parameters in Germanium(IV) Coordination Compounds

| Coordination Number | Ligand Type | Mean Ge-L Bond Length (Å) | Mean L-Ge-L Angle (°) in Chelate Ring |

|---|---|---|---|

| 5 | Terdenate (2S, O) | Ge-S(eq): 2.185, Ge-O(ax): 2.375 | - |

| 5 | Tetradentate (3O, N) | Ge-O(eq): 1.784, Ge-N(ax): 2.135 | - |

| 5 | Bidentate (-OCS-) | - | 81.0 |

| 5 | Bidentate (-OCN-) | - | 83.6 |

Data sourced from a survey of germanium coordination compounds. benthamopen.com Note: (eq) denotes equatorial and (ax) denotes axial position in a trigonal bipyramidal geometry.

The electronic properties of the metal center in a dioxagermolane complex are described by Ligand Field Theory (LFT). The dioxagermolane ligand, coordinating through its oxygen atoms, would be considered a σ-donor. The interaction between the ligand's donor orbitals and the metal's d-orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting (Δ) determines the electronic and magnetic properties of the complex, such as its color and whether it is high-spin or low-spin. Pi-acceptor ligands generally increase the splitting energy, while pi-donor ligands tend to decrease it. wikipedia.org Without specific spectroscopic data for dioxagermolane complexes, the precise position of the dioxagermolane ligand in the spectrochemical series cannot be determined, but it is expected to be a relatively weak-field ligand, similar to other oxygen-based donors like water or alkoxides.

Formation and Characterization of Polynuclear Organogermanium Coordination Compounds

Polynuclear organogermanium compounds can be formed through the hydrolysis of organogermanium halides, leading to the formation of Ge-O-Ge linkages, known as germoxanes. mdpi.com These structures can range from simple digermoxanes, [(R₃Ge)₂O], to complex cyclic and cage structures like cyclotetragermoxanes, [(R₂GeO)₄]. mdpi.com By analogy, this compound units could potentially link together to form polynuclear species. This could occur through reactions that open the dioxagermolane ring or through bridging interactions where the oxygen atoms of one unit coordinate to the germanium atom of another.

The characterization of such polynuclear compounds relies on a combination of analytical techniques.

X-ray Crystallography: This is the most definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular distances. For example, analysis of various germoxane structures shows that the Ge-O-Ge angle and the resulting Ge···Ge separation are key structural parameters. mdpi.com

NMR Spectroscopy: ¹H, ¹³C, and where applicable, ¹⁷O NMR can provide detailed information about the connectivity and environment of the atoms in the molecule.

Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the mass-to-charge ratio of the polynuclear species, confirming their molecular weight and composition.

Infrared (IR) Spectroscopy: The presence of characteristic Ge-O stretching vibrations (typically in the 600-900 cm⁻¹ region) can confirm the formation and nature of the germoxane backbone. mdpi.com

Table 2: Structural Data for Aryl-Substituted Germoxanes

| Compound | Crystal System | Space Group | Ge-O-Ge Angle (°) | Ge···Ge Separation (Å) |

|---|---|---|---|---|

| [(p-FC₆H₄)₃Ge]₂O | Monoclinic | C2/c | 132.4 | 3.255 |

| [(p-F₃CC₆H₄)₃Ge]₂O | Monoclinic | P2₁/c | 133.6 | 3.261 |

| cyclo-[(p-F₃CC₆H₄)₂GeO]₄ | Tetragonal | I4₁/a | 124.5 | 3.130 |

Data from a study on structural motifs in organogermanium Ge-O derivatives. mdpi.com

Exploration of Dioxagermolane-Based Supramolecular Assemblies and Networks

Supramolecular chemistry involves the assembly of molecular components into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Organogermanium compounds with Ge-O bonds are known to form complex supramolecular architectures. mdpi.com It is plausible that this compound, either as a standalone molecule or as a ligand within a coordination complex, could serve as a building block for such assemblies.

The design of such materials is of interest for creating functional materials with potential applications in areas like catalysis, gas storage, or as sensors. The specific properties of the resulting supramolecular material would depend on the arrangement of the dioxagermolane units and the nature of the interactions between them. For example, the creation of porous networks could allow for the selective absorption of small molecules.

Advanced Applications and Research Frontiers Excluding Clinical and Safety Aspects

Precursors for Advanced Inorganic Germanium MaterialsWhile various organogermanium compounds serve as precursors for materials like germanium oxide or germanium-containing filmsnih.govgoogle.comnih.govresearchgate.net, no evidence suggests that 2,2-Dimethyl-1,3,2-dioxagermolane is currently utilized for this purpose.

Due to the absence of specific data for "this compound," this report cannot proceed with the requested detailed analysis. Further primary research would be required to elucidate the properties and potential applications of this compound.

Future Directions and Unexplored Research Opportunities in Dioxagermolane Chemistry

Sustainable and Eco-Friendly Synthetic Methodologies for Organogermanium Compounds

The traditional synthesis of organogermanium compounds, including dioxagermolanes, often relies on methods that are misaligned with modern principles of green chemistry. ijesrr.orgdergipark.org.tr Typically, syntheses involve the reaction of germanium tetrachloride with organolithium or Grignard reagents, which have poor atom economy and often use hazardous solvents. wikipedia.org A critical future direction is the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. ijesrr.org

Key research goals in this area include:

Chlorine-Free Synthesis: Moving away from germanium halides like GeCl4 to eliminate corrosive and hazardous byproducts. Recent work has begun to explore chlorine-free germanium processing, a trend that should be extended to dioxagermolane synthesis. wikipedia.org

Direct Synthesis from Elemental Germanium: Investigating methods for the direct reaction of elemental germanium with diols, such as the one needed for 2,2-Dimethyl-1,3,2-dioxagermolane, could offer a more atom-economical pathway. acs.org

Use of Bio-based Solvents and Reagents: Replacing conventional petroleum-derived solvents with greener alternatives like Cyrene™ or bio-ethanol can significantly reduce the environmental impact of synthesis. sigmaaldrich.com

Germanium Recycling: Developing efficient processes to recover and recycle germanium from industrial waste and end-of-life electronics is crucial for the long-term sustainability of organogermanium chemistry. youtube.com Processes involving roasting and acid leaching can recover germanium with high efficiency, which can then be used as a feedstock for new syntheses. youtube.com

| Metric | Traditional Method (e.g., from GeCl₄) | Potential Green Method (e.g., Direct Synthesis) | Reference |

|---|---|---|---|

| Starting Materials | GeCl₄, Diol, Organic Base | Elemental Ge, Diol, Oxidant (e.g., H₂O₂) | wikipedia.orgacs.org |

| Solvents | Anhydrous Toluene, THF (Hazardous) | Bio-ethanol, Water (Greener) | sigmaaldrich.com |

| Byproducts | Amine hydrochlorides (Waste) | Water | ijesrr.orgdergipark.org.tr |

| Atom Economy | Low to Moderate | High | ijesrr.org |

| Energy Input | Often requires reflux temperatures | Potentially lower, catalyst-dependent | ijesrr.org |

Investigation of Unprecedented Reactivity Modes and Novel Rearrangements in Dioxagermolanes

The reactivity of organogermanium compounds is known to be intermediate between that of organosilicon and organotin compounds. wikipedia.org However, its chemistry is far from a simple interpolation. The unique electronic structure of germanium allows for reactivity patterns not observed in its lighter or heavier congeners. Dioxagermolanes are ideal substrates for exploring this unique reactivity. For instance, the Ge-O bonds in the dioxagermolane ring could be selectively cleaved or the germanium center could act as a precursor to highly reactive, low-coordinate species like germylenes (carbene analogues). wikipedia.orgnih.gov

Future research should focus on:

Accessing Germylenes: Investigating whether this compound can be used as a stable precursor to generate dimethylgermylene (Me₂Ge:), a highly reactive intermediate, under thermal or photochemical conditions. Such germylenes are valuable in synthesis for their ability to insert into a variety of chemical bonds. nih.gov

Novel Rearrangements: Exploring the potential for novel intramolecular rearrangements involving the dioxagermolane scaffold. While rearrangements in organosilicon and organogermanium chemistry are known, the constraints of the five-membered ring could lead to unprecedented chemical transformations. usc.edu

Ring-Opening Polymerization (ROP): While not explicitly documented for this specific compound, the strained five-membered ring structure suggests potential for ROP to form polygermoxanes with tailored properties, a largely unexplored area.

Compounds with Multiple Bonds: Using dioxagermolane derivatives as starting materials to synthesize compounds containing Ge=C (germenes) or Ge=Ge (digermenes) double bonds, which often require bulky substituents for isolation and exhibit unique structural and electronic properties. wikipedia.orgnih.gov

Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Elucidation

A significant barrier to advancing organogermanium chemistry is the lack of detailed mechanistic understanding for many key reactions. The transient and often highly reactive nature of intermediates makes them difficult to isolate and characterize using conventional methods. nih.gov Advanced in-situ and operando spectroscopic techniques, which monitor reactions under their actual working conditions, are essential tools to overcome this challenge. nih.govfrontiersin.org

Future applications for dioxagermolane chemistry include:

In-Situ NMR and IR Spectroscopy: Using techniques like variable-temperature NMR or rapid-scan IR to directly observe the formation and decay of intermediates in reactions involving this compound. This could provide direct evidence for proposed mechanisms, such as ligand exchange or the formation of germylene intermediates. frontiersin.org

Operando Spectroscopy in Catalysis: If dioxagermolane derivatives are developed as catalysts, operando techniques can help identify the true nature of the active catalytic species and elucidate the catalytic cycle in real-time. nih.govxmu.edu.cn

Raman Spectroscopy: Surface-enhanced Raman spectroscopy (SERS) could be particularly useful for studying reactions of dioxagermolanes on surfaces, which is relevant for applications in materials science and heterogeneous catalysis. frontiersin.org

By applying these techniques, researchers can move beyond inferential mechanistic proposals to direct observation, accelerating the rational design of new reactions and catalysts.

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling of Dioxagermolane Properties and Reactivity

Key opportunities include:

Property Prediction: Training neural networks on databases of known organogermanium compounds to predict fundamental properties of novel dioxagermolane derivatives, such as their thermodynamic stability, bond dissociation energies, and electronic characteristics (e.g., HOMO/LUMO levels). arxiv.orgnih.gov

Reaction Outcome and Selectivity Prediction: Developing ML models that can predict the outcome and enantioselectivity of reactions involving chiral dioxagermolane derivatives, guiding the experimental discovery of new asymmetric catalysts. rsc.org

High-Throughput Screening: Using AI to perform virtual high-throughput screening of thousands of potential dioxagermolane structures to identify candidates with optimal properties for specific applications, such as catalysis or materials science. labmanager.comskoltech.ru This accelerates the discovery process by focusing experimental efforts on the most promising candidates. specialchem.com

| Input: Molecular Descriptors | Input: Substituent Properties | Output: Predicted Property | Reference |

|---|---|---|---|

| Molecular Graph, 3D Coordinates | R-group on C4/C5: Hammett Parameter | Lewis Acidity of Ge Center | arxiv.orgrsc.org |

| Molecular Graph, 3D Coordinates | R-group on Ge: Steric Parameter (e.g., Tolman Angle) | Reaction Energy Barrier (kcal/mol) | rsc.org |

| Molecular Graph, 3D Coordinates | Combination of Electronic/Steric Parameters | Predicted NMR Chemical Shift (⁷³Ge) | nih.govspecialchem.com |

| Molecular Graph, 3D Coordinates | Solvent Descriptors | Solubility | nih.gov |

Development of Dioxagermolane Derivatives with Tunable Electronic and Steric Properties for Specific Chemical Applications

The true potential of this compound lies in its use as a scaffold for creating a diverse library of derivatives with finely tuned properties. By strategically introducing different functional groups on the dioxolane ring or by replacing the methyl groups on the germanium atom, chemists can precisely control the steric and electronic environment around the metal center. mdpi.com

Future research should aim to develop:

Chiral Lewis Acid Catalysts: Synthesizing chiral dioxagermolanes from enantiopure diols to create novel Lewis acid catalysts for asymmetric synthesis. The Lewis acidity of the germanium atom can be tuned by installing electron-withdrawing or -donating groups on the organic backbone.

Functional Materials Precursors: Designing dioxagermolane derivatives bearing polymerizable groups (e.g., vinyl or acrylate) to serve as precursors for hybrid organic-inorganic polymers or materials with unique optical or electronic properties.

Chemosensors: Incorporating chromophores or fluorophores into the dioxagermolane structure to create sensors capable of selectively binding and detecting specific analytes. The binding event at the germanium center would modulate the electronic properties of the reporter group.

| Substitution Site | Substituent (R) | Expected Effect | Potential Application | Reference |

|---|---|---|---|---|

| Germanium Atom (GeR₂) | R = Phenyl, Aryl | Increased steric bulk, modified electronics | Precursor for bulky germylenes | wikipedia.orgmdpi.com |

| Germanium Atom (GeR₂) | R = Cl, F | Increased Lewis acidity | Lewis acid catalysis | wikipedia.org |

| Ring Carbon (C4/C5) | R = CF₃ | Electron-withdrawing, increased Ge acidity | Enhanced catalytic activity | mdpi.com |

| Ring Carbon (C4/C5) | Chiral auxiliaries (e.g., from tartaric acid) | Induction of chirality | Asymmetric catalysis | rsc.org |

Q & A

Q. What are the established synthetic routes and purification methods for 2,2-dimethyl-1,3,2-dioxagermolane?

The synthesis typically involves reacting germanium precursors (e.g., GeCl₄) with diols (e.g., 2,2-dimethyl-1,3-propanediol) under basic conditions. A common approach includes:

- Reaction conditions : 50–70°C for 4–6 hours in anhydrous tetrahydrofuran (THF) with a base like triethylamine to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity.

| Parameter | Conditions |

|---|---|

| Temperature | 50–70°C |

| Reaction Time | 4–6 hours |

| Solvent | Anhydrous THF |

| Base | Triethylamine |

| Yield | 70–85% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign ring protons (δ 1.2–1.5 ppm for methyl groups) and carbons (δ 20–25 ppm for CH₃) .

- IR Spectroscopy : Confirm Ge–O bonds (600–700 cm⁻¹) and C–O stretches (1050–1150 cm⁻¹).

- X-ray Diffraction : Resolve the five-membered ring geometry and bond angles (e.g., Ge–O bond length ~1.8 Å) .

Q. What are the recommended storage and handling protocols for this compound?

- Storage : Under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of Ge–O bonds .

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.

Advanced Research Questions

Q. How does the reactivity of this compound compare to analogous boron or silicon heterocycles?

The Ge–O bond is more labile than B–O or Si–O bonds due to germanium’s larger atomic radius. Key differences include:

- Nucleophilic Substitution : Reacts faster with Grignard reagents (e.g., MeMgBr) at room temperature vs. boron analogs requiring heat .

- Ring-Opening : Acidic conditions (HCl/THF) cleave the Ge–O bond, yielding germoxane derivatives, while boron rings require stronger Lewis acids .

Q. What computational methods are suitable for predicting the electronic structure and stability of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to assess nucleophilicity and compare with experimental UV-Vis data .

- Molecular Dynamics (MD) : Simulate thermal decomposition pathways (e.g., Ge–O bond rupture at >200°C) .

Q. How can researchers resolve contradictions in reported reaction yields or selectivity?

Q. What role does this compound play in organometallic catalysis?

Q. What experimental strategies assess its thermal stability and decomposition products?

Q. Are there documented toxicity or environmental hazards associated with this compound?

Q. How can researchers validate ambiguous spectroscopic assignments (e.g., overlapping peaks)?

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify ¹H NMR .

- 2D NMR (COSY, HSQC) : Resolve coupling between methyl protons and adjacent carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.